N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-cyclopentylacetamide
Description
Properties
IUPAC Name |
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-18(10-15-6-4-5-7-15)20-12-17-11-19(23)21(14-17)13-16-8-2-1-3-9-16/h1-3,8-9,15,17H,4-7,10-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTDVFKENTZFLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2CC(=O)N(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-cyclopentylacetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Neuroprotective Properties
One of the significant applications of this compound is its neuroprotective activity. Research has demonstrated that derivatives of 1-benzyl-5-oxopyrrolidine exhibit protective effects against neurotoxic agents, particularly those involving the N-methyl-D-aspartate (NMDA) receptor pathway. A notable study indicated that a specific derivative, referred to as 12k, showed promising results in protecting neuronal cells from NMDA-induced cytotoxicity. The compound was found to reduce calcium influx and prevent the upregulation of NR2B subunits associated with NMDA receptor activation, highlighting its potential as a neuroprotective agent targeting the NR2B-NMDA receptor .
Treatment of Neurological Disorders
The compound's ability to modulate NMDA receptor activity suggests its application in treating various neurological disorders, including Alzheimer's disease and other forms of dementia. By inhibiting excessive excitatory neurotransmission, it may help mitigate neuronal damage associated with these conditions.
Pain Management
Given its structural similarities to known analgesics, N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-cyclopentylacetamide may also have applications in pain management. Preliminary studies indicate that compounds within this class can influence pain pathways, potentially offering new avenues for developing analgesic medications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-cyclopentylacetamide involves its interaction with specific molecular targets. The pyrrolidinone ring and benzyl group may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analog: 2-[2-(1-Benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-isopropylacetamide
Key Differences :
- Substituent Variation : This analog replaces the cyclopentyl group with an isopropyl acetamide and introduces a benzimidazole ring. The benzimidazole moiety is associated with antimicrobial and antitumor activities, as seen in other derivatives (e.g., ’s B1 and B8 compounds) .

- This could affect blood-brain barrier penetration, making the analog less suitable for CNS targets.
- Biological Activity : Benzimidazole-containing compounds often target DNA topoisomerases or kinase enzymes, whereas the target compound’s lack of this heterocycle suggests divergent mechanisms .
Table 1: Structural and Property Comparison
Comparison with Acetamide Derivatives Featuring Heterocyclic Moieties
Example : N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide ()
- Structural Divergence: This compound incorporates an oxetane ring, a polar heterocycle known to enhance solubility and metabolic stability. In contrast, the target compound’s cyclopentyl group prioritizes lipophilicity.
- Conformational Effects: The oxetane’s strained ring may enforce specific binding conformations, whereas the pyrrolidinone in the target compound offers less strain but greater rigidity .
Example: N-cyclopentyl-2-[(4-methoxyphenyl)amino]propanamide ()
- Substituent Positioning : The cyclopentyl group is directly attached to the amine, whereas the target compound positions it on the acetamide. This difference may alter receptor interactions, as the acetamide’s electron-withdrawing nature could modulate hydrogen-bonding capacity.
Comparison with Complex Amide-Based Pharmaceuticals ()
Compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide feature intricate stereochemistry and polar groups (e.g., hydroxy, phenoxy).
- Pharmacokinetics : The target compound’s simpler structure and lack of ionizable groups may result in faster absorption but shorter half-life compared to ’s highly functionalized analogs.
- Synthetic Complexity : The target compound is synthetically more accessible due to fewer chiral centers and steric demands .
Research Findings and Implications
- Metabolic Stability : The cyclopentyl group in the target compound may resist oxidative metabolism better than linear alkyl chains (e.g., isopropyl in ), as cyclopentane is less prone to CYP450-mediated oxidation.
- Instead, its pyrrolidinone core could favor protease or GPCR targets .
- Need for Further Study : While structural comparisons provide hypotheses, pharmacological data (e.g., IC50, bioavailability) are absent in the provided evidence, necessitating experimental validation.
Biological Activity
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-cyclopentylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C_{17}H_{24}N_{2}O
- Molecular Weight : 288.38 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound may exert their biological effects through several pathways:
- Inhibition of Enzymatic Activity : Some studies suggest that this class of compounds can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Modulation of Signaling Pathways : The compound might interact with key signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial in cancer biology and cell survival mechanisms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds. For instance, a study demonstrated that a structurally similar compound induced cell cycle arrest and apoptosis in various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells. The mechanism was linked to the activation of c-Jun NH2-terminal kinase (JNK) and subsequent repression of Akt and mTOR signaling pathways .
Neuroprotective Effects
Another area of interest is the neuroprotective activity of pyrrolidine derivatives. Research has shown that these compounds can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study involving a series of pyrrolidine derivatives, including this compound, reported significant inhibition of tumor growth in xenograft models. The compound was found to induce apoptosis through the activation of the intrinsic apoptotic pathway .
Case Study 2: Neuroprotection
In an experimental model of neurodegeneration, a related compound demonstrated significant protective effects against glutamate-induced toxicity in neuronal cultures. This effect was attributed to its ability to enhance antioxidant defenses and reduce inflammation .
Research Findings Summary Table
Q & A
Basic: What are the key synthetic pathways and reaction conditions for synthesizing N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-cyclopentylacetamide?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions, cyclization, and coupling reactions. Critical parameters include:
- Temperature control : Moderate heating (40–80°C) to avoid side reactions, as seen in analogous pyrrolidinone-based acetamide syntheses .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for cyclization steps .
- Catalysts : Bases like K₂CO₃ or NaH are used to deprotonate intermediates, facilitating amide bond formation .
- Purification : Column chromatography or recrystallization ensures ≥95% purity .
Advanced: How can researchers resolve low yield or impurity issues during the final coupling step of this compound?
Contradictions in yield often stem from steric hindrance at the methyl-pyrrolidinone moiety. Methodological solutions include:
- Optimizing stoichiometry : Use a 1.2:1 molar ratio of the cyclopentylacetamide precursor to the benzyl-pyrrolidinone intermediate to account for steric effects .
- Microwave-assisted synthesis : Reduces reaction time (from 12 hours to 30 minutes) and minimizes degradation .
- In-line monitoring : Employ HPLC or TLC to track intermediate formation and adjust conditions dynamically .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the benzyl, pyrrolidinone, and cyclopentyl groups via characteristic shifts (e.g., δ 4.2–4.5 ppm for CH₂ adjacent to the amide) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 356.2) .
- FT-IR : Amide C=O stretches (~1650 cm⁻¹) and pyrrolidinone lactam bands (~1700 cm⁻¹) confirm functional groups .
Advanced: How can hyphenated techniques (e.g., LC-MS/MS) address structural ambiguities in derivatives?
LC-MS/MS combines separation with fragmentation analysis to:
- Identify regioisomers : Differentiate between N-benzyl and O-benzyl adducts via distinct fragmentation patterns .
- Detect trace impurities : Quantify byproducts (<0.1%) that standard NMR might miss, critical for structure-activity relationship (SAR) studies .
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
- Enzyme inhibition : Test against serine proteases or kinases due to the compound’s amide/lactam motifs .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Membrane permeability : Caco-2 cell monolayers assess bioavailability potential .
Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) to purified enzymes .
- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., carbonic anhydrase) to identify key binding residues .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .
Advanced: How do computational methods enhance the design of analogs with improved activity?
- Molecular docking : Predict binding poses using software like AutoDock Vina, focusing on the benzyl and cyclopentyl groups’ hydrophobic interactions .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide synthetic priorities .
- MD simulations : Assess conformational stability of the pyrrolidinone ring in aqueous vs. lipid environments .
Advanced: How should researchers address contradictions in reported bioactivity data across studies?
- Standardize assay protocols : Variations in buffer pH or incubation time can alter IC₅₀ values. Replicate experiments under identical conditions .
- Validate target specificity : Use siRNA knockdowns or CRISPR-edited cell lines to confirm on-target effects .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. cytotoxicity) .
Advanced: What strategies improve the compound’s metabolic stability for in vivo studies?
- Deuterium incorporation : Replace labile hydrogens on the cyclopentyl group to slow CYP450-mediated oxidation .
- Prodrug design : Mask the amide with ester groups to enhance oral bioavailability .
- Plasma stability assays : Incubate with liver microsomes to identify metabolic hotspots .
Advanced: How can SAR studies optimize the balance between potency and solubility?
- Introduce polar substituents : Add hydroxyl or amine groups to the cyclopentyl ring to improve aqueous solubility without sacrificing logD .
- Truncate hydrophobic regions : Shorten the benzyl group to reduce nonspecific binding .
- Salt formation : Prepare hydrochloride or mesylate salts to enhance crystallinity and dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

